molecular formula C16H20N8O B2441283 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034422-76-7

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2441283
CAS No.: 2034422-76-7
M. Wt: 340.391
InChI Key: SITHSUUXILIRRE-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N8O and its molecular weight is 340.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as azolopyrimidines, azolopyridines, and quinolines, involves the reaction of enaminones with aminoheterocycles. This synthetic route facilitates the creation of pyrazole derivatives that can undergo further cyclization to yield pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. Such synthetic methodologies are crucial for developing new compounds with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).

Antimicrobial and Insecticidal Potential

Some novel bioactive sulfonamide thiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their insecticidal potential against pests such as the cotton leafworm, Spodoptera littoralis. These compounds exhibit significant toxic effects, suggesting their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Cardiovascular Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. Compounds with structures related to the specified compound have shown promising potential as cardiovascular agents, indicating their relevance in medical research for developing new therapeutic agents (Sato et al., 1980).

Antitumor and Antimicrobial Activities

Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. These compounds, including those structurally related to the specified chemical, exhibit inhibitory effects against cancer cell lines such as MCF-7 and HEPG2, comparable to standard drugs like 5-fluorouracil. This highlights their potential in anticancer drug development (Riyadh, 2011).

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins . For instance, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met and VEGFR-2 kinases , suggesting that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide might also interact with these or similar enzymes.

Cellular Effects

It has been reported that some triazolo[4,3-a]pyrazine derivatives can inhibit the growth of various cancer cell lines . Therefore, it is possible that this compound might also have similar effects on cell function.

Molecular Mechanism

It has been suggested that this compound might bind to c-Met and VEGFR-2 proteins, inhibiting their activity . This could potentially lead to changes in gene expression and cellular signaling pathways.

Properties

IUPAC Name

1,3,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10-13(11(2)22(3)21-10)16(25)19-12-4-6-23(8-12)14-15-20-18-9-24(15)7-5-17-14/h5,7,9,12H,4,6,8H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHSUUXILIRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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